molecular formula C12H11N3O4 B7896588 2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid

Cat. No.: B7896588
M. Wt: 261.23 g/mol
InChI Key: TUBYWTUJXAFDCO-UHFFFAOYSA-N
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Description

Compound “2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid” is a chemical entity listed in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

    Synthetic Routes: The compound is synthesized through multi-step organic synthesis, involving the formation of intermediate compounds that are subsequently transformed into the final product.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations.

Chemical Reactions Analysis

Compound “2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, solvents like ethanol or dichloromethane, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of derivatives with different chemical properties.

Scientific Research Applications

Compound “2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, helping in the formation of complex molecules and studying reaction mechanisms.

    Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Research is being conducted to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound finds applications in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Compound “2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structural features or functional groups. The comparison involves analyzing their chemical properties, reactivity, and potential applications. Some similar compounds include:

    Compound A: Known for its similar structural framework but different functional groups.

    Compound B: Shares similar reactivity patterns but differs in its biological activity.

    Compound C: Exhibits comparable industrial applications but varies in its synthetic routes.

Properties

IUPAC Name

2-hydroxy-5-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-6-4-10(17)15-12(13-6)14-7-2-3-9(16)8(5-7)11(18)19/h2-5,16H,1H3,(H,18,19)(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBYWTUJXAFDCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.